1,2-Diazinane-3-carboxylicacidhydrochloride

Peptide conformational analysis Peptidomimetic design Proteolytic stability

1,2-Diazinane-3-carboxylic acid hydrochloride (CAS 72064-50-7), also referred to as (±)-hexahydropyridazine-3-carboxylic acid hydrochloride or piperazic acid hydrochloride, is a six-membered saturated heterocyclic compound containing an N–N hydrazine bond within the ring. With molecular formula C₅H₁₁ClN₂O₂ and a molecular weight of 166.61 g/mol, it belongs to the diazinane class of organic compounds.

Molecular Formula C5H11ClN2O2
Molecular Weight 166.60 g/mol
Cat. No. B12272844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diazinane-3-carboxylicacidhydrochloride
Molecular FormulaC5H11ClN2O2
Molecular Weight166.60 g/mol
Structural Identifiers
SMILESC1CC(NNC1)C(=O)O.Cl
InChIInChI=1S/C5H10N2O2.ClH/c8-5(9)4-2-1-3-6-7-4;/h4,6-7H,1-3H2,(H,8,9);1H
InChIKeyMAVLTIMEAFBPIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diazinane-3-carboxylic Acid Hydrochloride: A Hexahydropyridazine Scaffold for Constrained Peptide and Pharmaceutical Intermediate Applications


1,2-Diazinane-3-carboxylic acid hydrochloride (CAS 72064-50-7), also referred to as (±)-hexahydropyridazine-3-carboxylic acid hydrochloride or piperazic acid hydrochloride, is a six-membered saturated heterocyclic compound containing an N–N hydrazine bond within the ring [1]. With molecular formula C₅H₁₁ClN₂O₂ and a molecular weight of 166.61 g/mol, it belongs to the diazinane class of organic compounds . The hydrochloride salt form enhances aqueous solubility relative to the free base (calculated water solubility of the free acid: ~39.2 g/L by ALOGPS) [2], making it the preferred form for solution-phase chemistry and pharmaceutical intermediate applications. This compound serves as a key building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as cilazapril and cysteine protease inhibitors including pranalcasan [3].

Why 1,2-Diazinane-3-carboxylic Acid Hydrochloride Cannot Be Replaced by Piperazine-2-Carboxylic Acid or Pipecolic Acid in Constrained Peptide Design


The defining structural feature of 1,2-diazinane-3-carboxylic acid is its endocyclic N–N hydrazine bond, which distinguishes it fundamentally from piperazine-2-carboxylic acid (1,4-diazine arrangement, no N–N bond) and pipecolic acid (single ring nitrogen) [1]. This N–N bond imposes unique conformational constraints on peptide backbones: piperazic acid residues exhibit a strong trans amide propensity that differs markedly from proline, and the N-amino backbone modification profoundly affects amide bond conformation, isomerization kinetics, and proteolytic stability [2]. Piperazic acids are described as conformationally rigid analogues of proline with distinct turn-inducing properties [3]. Generic substitution with piperazine or piperidine carboxylates would eliminate the N–N bond-dependent conformational restriction and the associated proteolytic resistance, directly compromising the pharmacokinetic and pharmacodynamic profile of derived peptide therapeutics [4].

1,2-Diazinane-3-carboxylic Acid Hydrochloride: Quantitative Differentiation Evidence Against Closest Structural Analogs


N–N Hydrazine Bond Confers Distinct Conformational Rigidity vs. Pipecolic Acid and Proline in Peptide Backbones

Piperazic acid (the free base of this hydrochloride) is a cyclic hydrazino acid whose endocyclic N–N bond produces a unique trans amide propensity in peptide chains that is distinct from proline. The N-amino backbone modification has been shown to modulate peptidyl prolyl amide conformations and result in faster amide isomerization compared to proline, as demonstrated by NMR spectroscopy, DFT calculations, and NBO analyses [1]. This contrasts with pipecolic acid (piperidine-2-carboxylic acid), which exhibits a high cis amide population in certain contexts [2]. Piperazic acids are described as 'rigid proline equivalents' with behavior that 'should be quite useful for the creation and study of peptide turn mimics' [3]. The hydrochloride salt form (target compound) provides the same conformational properties with enhanced handling and solubility characteristics for solution-phase peptide synthesis.

Peptide conformational analysis Peptidomimetic design Proteolytic stability

Hydrochloride Salt Form Delivers Defined Stoichiometry and Enhanced Aqueous Solubility vs. Free Base for Reproducible Solution-Phase Chemistry

The monohydrochloride salt (CAS 72064-50-7, MW 166.61 g/mol, molecular formula C₅H₁₁ClN₂O₂) provides a well-defined stoichiometric form with calculated LogP of 0.78720, indicating balanced hydrophilic-lipophilic character suitable for both aqueous and organic reaction conditions . In contrast, the free base (CAS 32750-52-0, MW 130.15 g/mol) has a predicted water solubility of approximately 39.2 g/L (ALOGPS) but lower handling stability due to its zwitterionic nature [1]. The dihydrochloride salt (CAS 2738899-29-9, MW 203.06 g/mol) contains two equivalents of HCl per molecule and is reported to have a melting point of 135–137 °C, which differs from the monohydrochloride . The monohydrochloride thus occupies a defined middle ground, offering enhanced solubility over the free base without the additional mass and potential hygroscopicity of the dihydrochloride form.

Salt form selection Aqueous solubility Pharmaceutical intermediate handling

Piperazic Acid Scaffold Is an Established Key Intermediate in Marketed ACE Inhibitor Cilazapril Synthesis, a Role Not Fulfilled by Piperazine-2-Carboxylic Acid

(S)-1-Benzyloxycarbonylhexahydropyridazine-3-carboxylic acid, a protected derivative of the target compound's (S)-enantiomer, is explicitly documented as the key intermediate in the synthesis of cilazapril (Ro 31-2848), a marketed angiotensin-converting enzyme (ACE) inhibitor [1]. A scalable manufacturing process for this intermediate has been published, achieving the target compound in only three steps with the first two conducted in one pot, demonstrating industrial feasibility [2]. In the prior art process for hexahydropyridazine-3-carboxylic acid derivatives, an overall yield of 71% was achieved with >97.0% purity as determined by HPLC [3]. In contrast, piperazine-2-carboxylic acid derivatives are primarily exploited as AT₂-selective angiotensin II receptor antagonists (e.g., L-159,686 with IC₅₀ = 0.890 nM at AT₂) [4], targeting a different node in the renin-angiotensin system. The hexahydropyridazine scaffold's unique N–N bond geometry is essential for the bicyclic pyridazinodiazepinedione pharmacophore of cilazapril, a structural feature that cannot be replicated using piperazine-2-carboxylic acid.

ACE inhibitor synthesis Cilazapril intermediate Pharmaceutical manufacturing

Patent-Backed Cathepsin K and Broad Protease/Kinase Inhibitor Scaffold Differentiates Hexahydropyridazine from Piperazine-Based Chemotypes

Aventis patents (US 7,034,022 and US 7,279,480) explicitly disclose and claim hexahydropyridazine-3-carboxylic acid derivatives of formula (I) as inhibitors of proteases and kinases, with particular emphasis on cathepsin K inhibition [1][2]. These patents cover therapeutic applications in cardiovascular, central nervous system, inflammatory, and bone diseases as well as infectious diseases and certain cancers [1]. The hexahydropyridazine-3-carboxylic acid hydrazide and hydrazone derivatives are separately claimed as cathepsin K inhibitors [2]. This protease/kinase inhibitory profile is scaffold-dependent: the N–N bond of the hexahydropyridazine ring provides a unique hydrogen-bonding and conformational presentation to the catalytic cysteine of cathepsin K. Piperazine-2-carboxylic acid derivatives, by contrast, have been developed primarily as multi-target-directed ligands for Alzheimer's disease (e.g., compound 4c with AChE Ki = 10.18 ± 1.00 µM, selectivity index ~17.90) [3], targeting cholinesterases rather than cysteine proteases, representing a fundamentally different therapeutic application space.

Cathepsin K inhibition Protease inhibitor scaffold Kinase inhibitor Combinatorial chemistry

Piperazic Acid-Containing Natural Products Exhibit Potent Antibacterial Activity Against Drug-Resistant Pathogens, a Property Absent in Simple Piperazine Carboxylates

Piperazic acid is a non-proteinogenic amino acid found in diverse non-ribosomal peptide (NRP) natural products that exhibit antibacterial, antifungal, and antiproliferative activity [1]. Pargamicin A, a piperazic acid-containing cyclopeptide, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) [1]. Piperazic acid-containing pseudopeptides from Saccharothrix sp. demonstrated antibacterial efficacy against vancomycin-resistant Enterococcus faecium with MIC = 2–4 µg/mL, markedly outperforming levofloxacin (MIC = 64 µg/mL) [2]. Svetamycin G, a piperazic acid-containing peptide from Streptomyces sp., inhibited Mycobacterium smegmatis with an MIC₈₀ value of 2 µg/mL [3]. The piperazic acid residue is biosynthesized via a dedicated N–N bond-forming enzyme (piperazate synthase KtzT), underscoring its unique biosynthetic origin [4]. Simple piperazine-2-carboxylic acid is not found in these antibacterial natural product pathways, highlighting the functional uniqueness conferred by the hydrazine N–N bond.

Antibacterial natural products Drug-resistant pathogens Non-ribosomal peptides

Hexahydropyridazine Exhibits Distinct Stereoelectronic Basicity Modulation vs. Piperidine Analogs Relevant to pH-Dependent Reactivity

In a systematic study of stereoelectronic substituent effects across polyhydroxylated piperidines and hexahydropyridazines, Jensen et al. (2002) demonstrated that the pKa values of conjugate acids differ consistently between stereoisomers based on substituent orientation [1]. For compounds with an equatorial OH group in the 3-position, the conjugate acid was 0.8 pH units more acidic than the axial isomer; for the 4-position, the difference was 0.4 pH units [1]. Critically, certain piperidines and hexahydropyridazines were found to change conformation upon protonation due to these stereoelectronic effects—a pH-dependent conformational switching behavior [1]. This phenomenon is observed in both piperidine and hexahydropyridazine systems, but the presence of the second ring nitrogen in hexahydropyridazine introduces an additional basic site not present in piperidine, enabling differential protonation states and more complex pH-gated conformational control. Piperidine-2-carboxylic acid (pipecolic acid) possesses only a single basic nitrogen and cannot exhibit this dual-site protonation behavior.

Stereoelectronic effects pKa modulation Conformational switching Hexahydropyridazine basicity

Optimal Scientific and Industrial Use Cases for 1,2-Diazinane-3-carboxylic Acid Hydrochloride Based on Quantitative Differentiation Evidence


Constrained Peptide and Peptidomimetic Design Requiring Non-Proline Turn Induction

Researchers designing peptidomimetics that require rigid, trans-amide-favoring turn motifs should select the piperazic acid scaffold over proline or pipecolic acid. The N-amino backbone modification in piperazic acid confers distinct conformational properties—strong trans amide propensity and altered isomerization kinetics relative to proline—as established by NMR and computational analyses [6]. The hydrochloride salt form (CAS 72064-50-7) is the preferred input material for solid-phase and solution-phase peptide synthesis due to its defined stoichiometry and enhanced solubility profile (LogP 0.787) compared to the free base . This application is supported by the demonstrated incorporation of piperazic acid residues into biologically active cyclopeptides such as pargamicin A and L-156,373 [8].

Cysteine Protease (Cathepsin K) and Kinase Inhibitor Drug Discovery Programs

Medicinal chemistry teams pursuing cathepsin K or broad-spectrum cysteine protease/kinase inhibitors should prioritize the hexahydropyridazine-3-carboxylic acid scaffold based on Aventis patent disclosures (US 7,034,022 and US 7,279,480) that claim this chemotype for cardiovascular, inflammatory, bone, and oncology indications [6]. The scaffold's patent-validated inhibitory profile against cathepsin K differentiates it from piperazine-2-carboxylic acid derivatives, which are directed toward cholinesterase inhibition (AChE Ki = 10.18 µM) and AT₂ receptor antagonism [8]. The hydrochloride salt provides the appropriate form for derivatization into hydrazide and hydrazone libraries as described in the patent literature .

ACE Inhibitor Intermediate Manufacturing (Cilazapril and Analog Development)

Process chemistry groups developing ACE inhibitor manufacturing routes should procure the (S)-enantiomer of 1,2-diazinane-3-carboxylic acid hydrochloride as the key intermediate for cilazapril synthesis. The published scalable cascade process achieves the N-protected intermediate in three steps with a prior-art demonstrated overall yield of 71% and HPLC purity exceeding 97% [6]. This established industrial route to a marketed drug provides regulatory and synthetic precedents that are absent for alternative scaffolds. The hydrochloride salt form is directly compatible with the N-benzyloxycarbonyl protection step described in the scalable process literature [6].

Anti-Infective Natural Product Derivatization Targeting Drug-Resistant Gram-Positive Pathogens

Natural product chemistry and anti-infective drug discovery groups should use the piperazic acid building block for the synthesis and derivatization of antibacterial cyclopeptides. Piperazic acid-containing pseudopeptides have demonstrated MIC values of 2–4 µg/mL against vancomycin-resistant Enterococcus faecium, representing a 16–32-fold potency advantage over levofloxacin (MIC = 64 µg/mL) [6]. The scaffold is a core residue in pargamicin A (active against MRSA and VRE) and svetamycin G (MIC₈₀ = 2 µg/mL against Mycobacterium smegmatis) [8]. The biosynthetic pathway involving the dedicated N–N bond-forming enzyme piperazate synthase KtzT underscores the scaffold's unique natural product origin [9]. Procurement of the hydrochloride salt enables direct incorporation into peptide coupling reactions using standard coupling reagents.

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